5-endo-Hydroxy-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester 5-endo-Hydroxy-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13763141
InChI: InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-7-4-8(7)9(13)6-12/h7-9,13H,4-6H2,1-3H3/t7-,8?,9+/m0/s1
SMILES: CC(C)(C)OC(=O)N1CC2CC2C(C1)O
Molecular Formula: C11H19NO3
Molecular Weight: 213.27 g/mol

5-endo-Hydroxy-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13763141

Molecular Formula: C11H19NO3

Molecular Weight: 213.27 g/mol

* For research use only. Not for human or veterinary use.

5-endo-Hydroxy-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
IUPAC Name tert-butyl (1R,5S)-5-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate
Standard InChI InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-7-4-8(7)9(13)6-12/h7-9,13H,4-6H2,1-3H3/t7-,8?,9+/m0/s1
Standard InChI Key YLHSUKDRBRKUDQ-UBGVJBJISA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@@H]2CC2[C@@H](C1)O
SMILES CC(C)(C)OC(=O)N1CC2CC2C(C1)O
Canonical SMILES CC(C)(C)OC(=O)N1CC2CC2C(C1)O

Introduction

Structural Elucidation and Stereochemical Features

The compound’s bicyclo[4.1.0]heptane core imposes a rigid geometry, with the nitrogen atom positioned at the bridgehead (C3) and a hydroxyl group in the endo configuration at C5 . The tert-butyl ester at C3 further stabilizes the molecule through steric protection of the carbamate group. Key structural parameters include:

PropertyValueSource
Molecular formulaC₁₁H₁₉NO₃
Molecular weight213.27 g/mol
IUPAC nametert-Butyl (1R,5S)-5-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate
CAS Registry Number2305079-37-0, 2331255-70-8
SMILESCC(C)(C)OC(=O)N1C[C@@H]2CC2C@@HO

The stereochemistry at C1 (R) and C5 (S) was confirmed via NOESY experiments and computational modeling in related bicyclic systems . The endo hydroxyl group participates in intramolecular hydrogen bonding, influencing reactivity and solubility .

Synthetic Methodologies

Stereoselective Reductions

Sodium borohydride (NaBH₄) and diisobutylaluminium hydride (DIBAL-H) selectively reduce ketone intermediates to alcohols, with stereochemical outcomes governed by the Felkin-Anh model . For example, reduction of 3a (exo isomer) yields a 3:2 diastereomeric mixture of 5a and 5b, whereas the endo isomer 4a produces a single product .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, THF) but limited solubility in water . The Boc group enhances stability against hydrolysis under acidic conditions, as demonstrated by its resistance to trifluoroacetic acid (TFA) during deprotection steps .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): Key signals include δ 1.44 (s, 9H, Boc CH₃), δ 3.70–4.10 (m, 2H, NCH₂), and δ 5.20 (br s, 1H, OH) .

  • IR (KBr): Peaks at 1680 cm⁻¹ (C=O stretch) and 3400 cm⁻¹ (O-H stretch) .

Biological Activity and Applications

Glycosidase Inhibition

Despite low micromolar activity, the compound shows selectivity for β-glucosidase (43% inhibition at 5 mM) . Structural analogs exhibit unexpected enzyme activation; for instance, 6b enhances β-mannosidase activity by 148% at 5 mM, suggesting allosteric modulation .

Conformational Locking in Drug Design

The rigid bicyclic scaffold mimics monosaccharide conformations, making it a candidate for designing glycosidase inhibitors or glycomimetics . For example, derivatives mimicking L-fucose show potential in targeting fucosidase-dependent pathologies .

ParameterValueSource
GHS ClassificationWarning (H315, H319, H335)
Storage Conditions4°C, inert atmosphere
Hazard StatementsSkin/eye irritation, respiratory discomfort

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